molecular formula C8H10ClN3O2S B1367724 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 887345-06-4

2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B1367724
M. Wt: 247.7 g/mol
InChI Key: OIQCAXSBMRGPLU-UHFFFAOYSA-N
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Description

Compounds like “2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide” belong to a class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Chloroacetamides, for example, have been used as herbicides and in the manufacturing of pharmaceuticals .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-Chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide and its derivatives have been synthesized for various research applications. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives were prepared using a carbodiimide condensation catalysis method, confirming the potential for diverse chemical modifications of this compound (Yu et al., 2014).

Structural Analysis and Characterization

  • Detailed structural analysis of compounds similar to 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has been carried out, highlighting the importance of these compounds in understanding molecular configurations and intermolecular interactions (Ismailova et al., 2014).

Biological Activities

  • Compounds derived from 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide have demonstrated various biological activities. For example, certain derivatives have shown antifungal and insecticidal activities, indicating their potential use in agricultural research (Zhou, 2013).

Antioxidant Properties

  • Research has also identified the antioxidant properties of similar compounds. A study found that certain derivatives, like 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, exhibit significant radical scavenging abilities, comparable to ascorbic acid (Lelyukh et al., 2021).

Antibacterial Applications

  • Some derivatives synthesized from 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide have been examined for their antibacterial properties. These compounds have shown significant activity, suggesting their use in antimicrobial research (Ramalingam et al., 2019).

Antitrypanosomal Activity

  • Derivatives of this compound have been evaluated for antitrypanosomal activity, providing insights into potential treatments for trypanosomiasis. Certain compounds demonstrated good to excellent potency against T. brucei gambiense, a causative agent of sleeping sickness (Lelyukh et al., 2023).

Local Anesthetic Activities

  • Research has been conducted on the local anesthetic potential of 2-aminothiazole and 2-aminothiadiazole derivatives, including compounds similar to 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide. These studies contribute to the development of new anesthetic agents (Badiger et al., 2012).

Herbicidal Applications

  • There has been synthesis and assessment of thiacetamide derivatives for herbicidal activities. This research demonstrates the agricultural potential of compounds derived from 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide (Hou, 2006).

Safety And Hazards

The safety and hazards of a compound depend on its toxicity and how it interacts with biological systems. Chloroacetamide, for example, is toxic, irritates eyes and skin, and may cause an allergic reaction. It is suspected of reproductive toxicity and teratogenicity .

properties

IUPAC Name

2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2S/c9-4-6(13)10-8-12-11-7(15-8)5-2-1-3-14-5/h5H,1-4H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQCAXSBMRGPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586103
Record name 2-Chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

CAS RN

887345-06-4
Record name 2-Chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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